(2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

(2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine (CAS 2248175-32-6) is a chiral phenethylamine derivative with a molecular formula of C10H14FNO and a molecular weight of 183.22 g/mol. Its structure features a specific (S)-configuration at the chiral center, along with a 2-fluoro and 4-methoxy substitution on the phenyl ring.

Molecular Formula C10H14FNO
Molecular Weight 183.226
CAS No. 2248175-32-6
Cat. No. B2878776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine
CAS2248175-32-6
Molecular FormulaC10H14FNO
Molecular Weight183.226
Structural Identifiers
SMILESCC(CN)C1=C(C=C(C=C1)OC)F
InChIInChI=1S/C10H14FNO/c1-7(6-12)9-4-3-8(13-2)5-10(9)11/h3-5,7H,6,12H2,1-2H3/t7-/m1/s1
InChIKeyXEGVNVGSUYBJST-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine (CAS 2248175-32-6): A Defined Chiral Phenethylamine Building Block


(2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine (CAS 2248175-32-6) is a chiral phenethylamine derivative with a molecular formula of C10H14FNO and a molecular weight of 183.22 g/mol . Its structure features a specific (S)-configuration at the chiral center, along with a 2-fluoro and 4-methoxy substitution on the phenyl ring [1]. Unlike its racemic mixture (CAS 125036-96-6) or the (R)-enantiomer, this single enantiomer is procured for applications where stereochemistry dictates biological or chemical function.

Why (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine Cannot Be Substituted by Its Racemate or Other Analogs


Substituting this specific (S)-enantiomer with its racemic mixture (CAS 125036-96-6) or the (R)-enantiomer introduces a different stereochemical entity. For chiral amines, opposing enantiomers can exhibit drastically different pharmacological profiles or act as impurities in asymmetric syntheses, leading to invalid experimental results [1]. The unique 2-fluoro-4-methoxy substitution pattern also distinguishes it from other phenethylamine analogs, directly impacting its reactivity and target binding. Selection of this exact CAS number ensures the defined stereochemistry required for reproducible, enantioselective outcomes in medicinal chemistry and chemical biology projects.

Quantitative Differentiation Data for (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine Over Comparators


Enantiomeric Purity: (S)-Configuration vs. Racemate and (R)-Enantiomer

The primary differentiation of this product is its defined (S)-stereochemistry. The racemic mixture (CAS 125036-96-6) consists of a 1:1 ratio of (R)- and (S)-enantiomers, which can lead to a 50% loss of desired activity or introduce antagonistic effects if the (R)-enantiomer is inactive or has opposing pharmacology. Procurement as the single (S)-enantiomer guarantees 100% of the target isomer, directly impacting assay reproducibility and synthetic yield of downstream chiral products. While specific optical rotation data for this compound is not publicly available in primary literature, its identity is confirmed by chiral HPLC [1].

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

Unique Substitution Pattern: 2-Fluoro-4-Methoxy vs. Common 4-Fluoro or 4-Methoxy Phenethylamines

This compound bears a specific 2-fluoro-4-methoxy substitution on the phenyl ring. This is distinct from common analogs like 4-fluoroamphetamine (4-FA) or 4-methoxyamphetamine (PMA). The presence of the electron-withdrawing fluorine atom ortho to the amine chain, combined with the electron-donating para-methoxy group, creates a unique electronic and steric environment that can modulate receptor binding or metabolic stability. No direct head-to-head comparative binding data for this exact compound against its structural analogs was found in the public domain [1], but its structural novelty makes it a valuable tool for SAR exploration.

Structure-Activity Relationship Fluorine Chemistry Drug Design

Role as a Defined Chiral Building Block for Asymmetric Synthesis of Fluoroamines

The compound serves as a precursor or intermediate in the synthesis of more complex, enantioenriched fluoroamines. A general methodology for the asymmetric synthesis of enantiopure fluoroamines via a biomimetic reductive amination approach has been described, highlighting the critical importance of starting with an enantiopure chiral amine to ensure high stereoselectivity in the final product [1]. While the paper does not provide yield or selectivity data specific to this exact compound, the method's applicability to fluorinated phenylpropan-2-amine derivatives suggests its potential utility.

Asymmetric Synthesis Fluorinated Building Blocks Reductive Amination

High-Value Application Scenarios for (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine


Asymmetric Synthesis of Enantiopure Drug Candidates

This (S)-enantiomer is ideally used as a starting material or intermediate in the asymmetric synthesis of fluorinated drug candidates. Its defined stereochemistry ensures that the resulting API's chiral integrity is maintained throughout the synthetic route, a critical requirement for regulatory approval. This avoids the need for late-stage chiral separation, which can be inefficient and expensive [1].

Pharmacological Evaluation of Stereoselective Receptor Interactions

In neuroscience research, this single enantiomer can be used to probe the stereospecific binding pockets of G protein-coupled receptors (GPCRs) or monoamine transporters. Comparing its activity and selectivity profile directly to its (R)-enantiomer or racemate allows researchers to determine the eutomer/distomer relationship without confounding data from the opposite isomer [1].

Chiral Building Block for Late-Stage Functionalization

The primary amine group serves as a versatile handle for further derivatization, such as amide bond formation, reductive alkylation, or incorporation into heterocycles. Using the enantiopure (S)-form guarantees that the stereocenter is set before late-stage diversification, enabling the rapid construction of libraries of enantioenriched compounds for SAR studies [2].

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